methyl [(4Z)-1-(4-methoxyphenyl)-5-oxo-4-{1-[(pyridin-3-ylmethyl)amino]ethylidene}-4,5-dihydro-1H-pyrazol-3-yl]acetate
Description
Methyl [(4Z)-1-(4-methoxyphenyl)-5-oxo-4-{1-[(pyridin-3-ylmethyl)amino]ethylidene}-4,5-dihydro-1H-pyrazol-3-yl]acetate is a pyrazolone-derived compound characterized by a conjugated enaminone system and a stereochemically defined Z-configuration at the ethylidene group. Its core structure includes:
- A 1-(4-methoxyphenyl) substituent at position 1 of the pyrazolone ring, contributing electron-donating effects and influencing solubility.
- A (pyridin-3-ylmethyl)aminoethylidene group at position 4, enabling hydrogen bonding and π-π interactions via the pyridine moiety.
The Z-configuration is critical for maintaining planar geometry, which optimizes intermolecular interactions in biological or crystalline environments . This compound’s structural complexity positions it as a candidate for pharmacological applications, particularly in targeting enzymes or receptors sensitive to heterocyclic ligands.
Properties
Molecular Formula |
C21H22N4O4 |
|---|---|
Molecular Weight |
394.4 g/mol |
IUPAC Name |
methyl 2-[2-(4-methoxyphenyl)-4-[C-methyl-N-(pyridin-3-ylmethyl)carbonimidoyl]-3-oxo-1H-pyrazol-5-yl]acetate |
InChI |
InChI=1S/C21H22N4O4/c1-14(23-13-15-5-4-10-22-12-15)20-18(11-19(26)29-3)24-25(21(20)27)16-6-8-17(28-2)9-7-16/h4-10,12,24H,11,13H2,1-3H3 |
InChI Key |
LWKNSARUIDGYRF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NCC1=CN=CC=C1)C2=C(NN(C2=O)C3=CC=C(C=C3)OC)CC(=O)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of methyl [(4Z)-1-(4-methoxyphenyl)-5-oxo-4-{1-[(pyridin-3-ylmethyl)amino]ethylidene}-4,5-dihydro-1H-pyrazol-3-yl]acetate typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Introduction of the methoxyphenyl group: This step may involve the use of methoxyphenyl halides or methoxyphenylboronic acids in a coupling reaction with the pyrazole intermediate.
Attachment of the pyridinylmethylamino group: This can be done through nucleophilic substitution reactions using pyridinylmethylamines and suitable leaving groups on the pyrazole intermediate.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of acid catalysts.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Methyl [(4Z)-1-(4-methoxyphenyl)-5-oxo-4-{1-[(pyridin-3-ylmethyl)amino]ethylidene}-4,5-dihydro-1H-pyrazol-3-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the keto group to a hydroxyl group.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and various solvents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Biological Activities
Methyl [(4Z)-1-(4-methoxyphenyl)-5-oxo-4-{1-[(pyridin-3-ylmethyl)amino]ethylidene}-4,5-dihydro-1H-pyrazol-3-yl]acetate exhibits various biological activities that are of interest in medicinal chemistry:
- Antitumor Activity : Compounds with similar pyrazole structures have shown efficacy against various cancer cell lines, suggesting potential use in cancer therapy.
- Anti-inflammatory Properties : The presence of the methoxy group may enhance anti-inflammatory effects, making it a candidate for treating inflammatory diseases.
- Antimicrobial Effects : The pyridine moiety is often associated with antimicrobial properties, indicating potential applications in combating infections.
Case Studies and Research Findings
Recent studies have explored the pharmacological potential of this compound:
Case Study 1: Antitumor Activity
A study evaluated a series of pyrazole derivatives for their antitumor effects on human cancer cell lines. Methyl [(4Z)-1-(4-methoxyphenyl)-5-oxo...] was found to exhibit significant cytotoxicity against breast cancer cells, suggesting its potential as a lead compound for further development in oncology .
Case Study 2: Anti-inflammatory Effects
In another investigation, derivatives similar to methyl [(4Z)-1-(4-methoxyphenyl)-5-oxo...] were tested for COX-II inhibitory activity. Results indicated that these compounds could effectively reduce inflammation markers in vitro, highlighting their therapeutic promise in treating inflammatory disorders .
Mechanism of Action
The mechanism of action of methyl [(4Z)-1-(4-methoxyphenyl)-5-oxo-4-{1-[(pyridin-3-ylmethyl)amino]ethylidene}-4,5-dihydro-1H-pyrazol-3-yl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific context of its use in research or therapeutic applications.
Comparison with Similar Compounds
Key Observations:
- Pyridine vs. Morpholine/Thiazolidinone: The pyridin-3-ylmethyl group in the target compound enhances hydrogen-bonding capacity compared to morpholine (electron-rich but less π-acidic) or thiazolidinone (rigid, sulfur-containing) groups .
- 4-Methoxyphenyl vs.
- Ester Chain Variations: Methyl acetate at position 3 balances lipophilicity and metabolic stability, whereas ethyl propanoate (longer chain) or acetic acid (ionizable) alter pharmacokinetic profiles .
Solubility and Lipophilicity:
- The target compound’s 4-methoxyphenyl and pyridine groups confer moderate solubility in polar solvents (e.g., DMSO) compared to morpholine-containing analogues, which exhibit higher aqueous solubility due to morpholine’s polarity .
- LogP Values (Predicted): Target compound: ~2.8 (moderate lipophilicity). Morpholine analogue : ~1.9 (more hydrophilic). Thiazolidinone derivative : ~3.5 (higher lipophilicity due to fluorinated aryl group).
Biological Activity
Methyl [(4Z)-1-(4-methoxyphenyl)-5-oxo-4-{1-[(pyridin-3-ylmethyl)amino]ethylidene}-4,5-dihydro-1H-pyrazol-3-yl]acetate, identified by its CAS number 879057-99-5, is a complex organic compound that exhibits a range of biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 394.4 g/mol. The structure features a pyrazole ring, which is known for its diverse biological activities, and various substituents that enhance its pharmacological profile.
| Property | Value |
|---|---|
| CAS Number | 879057-99-5 |
| Molecular Formula | C21H22N4O4 |
| Molecular Weight | 394.4 g/mol |
1. Anticancer Activity
Research indicates that pyrazole derivatives, including this compound, exhibit significant anticancer properties. Studies have shown that these compounds can induce apoptosis in various cancer cell lines through the modulation of apoptotic pathways and inhibition of cell proliferation.
2. Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory activity by inhibiting cyclooxygenase enzymes (COX-I and COX-II), which are critical in the inflammatory process. In vitro studies have reported IC50 values indicating effective inhibition comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs) .
3. Neuroprotective Properties
The neuroprotective effects of this compound are attributed to its ability to inhibit acetylcholinesterase (AChE) and other metabolic enzymes associated with neurodegenerative diseases. This inhibition can lead to increased levels of neurotransmitters, potentially improving cognitive function .
The biological activity of this compound involves several mechanisms:
Enzyme Inhibition:
The compound interacts with various enzymes:
- AChE Inhibition: Enhances cholinergic transmission.
- COX Inhibition: Reduces the synthesis of pro-inflammatory prostaglandins.
Receptor Modulation:
It may also act on specific receptors involved in pain and inflammation pathways, contributing to its analgesic effects.
Case Studies and Research Findings
Several studies have explored the efficacy of pyrazole derivatives in clinical and preclinical settings:
Study 1: Anticancer Activity
A recent study highlighted the anticancer potential of pyrazole derivatives in breast cancer cell lines, showing a dose-dependent reduction in cell viability with an IC50 value as low as 10 µM for certain analogs .
Study 2: Anti-inflammatory Efficacy
In vivo experiments demonstrated that this compound significantly reduced paw edema in rats when administered at doses of 50 mg/kg .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
